![molecular formula C36H50N2O8 B562066 (15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate CAS No. 82189-04-6](/img/structure/B562066.png)
(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate" is a highly complex polycyclic molecule featuring a 2-azabicyclo[18.3.1]tetracosa core with multiple substituents. Key structural attributes include:
- Bicyclic framework: A 24-membered macrocycle fused with a smaller ring, creating a rigid bicyclo system.
- Functional groups: Three hydroxyl groups (at positions 15, 22, 24), a methoxy group (position 5), and a 3-oxo moiety.
- Ester linkage: A propanoate ester at position 13, modified with a cyclohexanecarbonylamino group.
Vorbereitungsmethoden
(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate is produced by Streptomyces collinus and Streptomyces rishiriensis. The biosynthesis involves the assembly of polyketide chains using 3-amino-5-hydroxybenzoic acid as a starter unit. The gene encoding AHBA synthase catalyzes the final step of AHBA biosynthesis in the aminoshikimate pathway . Industrial production methods typically involve fermentation processes using these Streptomyces strains under controlled conditions .
Analyse Chemischer Reaktionen
(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include hydroquinone derivatives and other modified ansamycins .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Anticancer Properties:
Research indicates that this compound exhibits notable anticancer effects. A study published in the Journal of Antibiotics demonstrated that it significantly reduced the viability of leukemia cells in vitro, suggesting its potential as a therapeutic agent against certain types of cancer. The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of cellular signaling pathways.
Antimicrobial Activity:
The compound has also shown antimicrobial properties against various bacterial strains. Its structural features facilitate interactions with microbial membranes, leading to increased permeability and cell death . This makes it a candidate for developing new antibiotics or adjunct therapies for resistant infections.
Neuroprotective Effects:
Preliminary studies have suggested that the compound may possess neuroprotective properties. Research indicates that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Applications in Drug Development
The unique structure of this compound allows for modifications that can enhance its efficacy and selectivity. Researchers are exploring derivatives of this molecule to improve its pharmacokinetic properties and reduce toxicity while maintaining its biological activity. The potential for creating a library of related compounds opens avenues for discovering new drugs targeting various diseases.
Case Studies
Study | Findings | Implications |
---|---|---|
Journal of Antibiotics | Significant reduction in leukemia cell viability | Potential development of anticancer therapies |
Antimicrobial Agents and Chemotherapy | Effective against multiple bacterial strains | New antibiotic development possibilities |
Neuroscience Letters | Reduction of oxidative stress in neuronal cells | Neuroprotective drug development |
Wirkmechanismus
(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate exerts its effects by inhibiting the translation elongation factor eEF1A1, which is responsible for delivering aminoacyl-tRNAs to ribosomes during mRNA translation. This inhibition disrupts protein synthesis, leading to antiproliferative effects on tumor cells . Additionally, it inhibits parathyroid hormone-stimulated bone resorption in a concentration-dependent manner .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, such as polycyclic frameworks, ester linkages, or substituent patterns:
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
Core Rigidity : The target compound’s bicyclo[18.3.1] system contrasts with the larger tetracyclic frameworks in and , which may influence conformational stability and binding interactions.
Substituent Diversity : The target’s combination of hydroxyl, methoxy, and ester groups is distinct from the carboxylate salts () and chlorinated analogs (), suggesting divergent solubility and reactivity profiles.
Functional and Bioactive Comparisons
While direct bioactivity data for the target compound is absent in the evidence, inferences can be drawn from similar molecules:
- Marine-derived analogs (): Polyoxygenated macrocycles from actinomycetes often exhibit antimicrobial or anticancer properties. The target’s hydroxyl and methoxy groups may confer similar bioactivity via redox or hydrogen-bonding mechanisms .
- Database-screened compounds (): Molecules with rigid cores and ester linkages in PubChem are frequently explored as enzyme inhibitors. The target’s 3-oxo group could mimic carbonyl motifs in protease substrates .
Biologische Aktivität
The compound (15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate, commonly referred to as Mycotrienin II , is an ansamycin antibiotic derived from Streptomyces species. This compound has garnered attention due to its significant biological activities, particularly its cytotoxic effects against various tumor cell lines and its potential applications in cancer therapy.
Mycotrienin II has the following chemical characteristics:
- Molecular Formula : C36H50N2O8
- Molecular Weight : 638.8 g/mol
- CAS Number : 82189-04-6
The primary mechanism through which Mycotrienin II exerts its biological effects is the inhibition of the translation elongation factor eEF1A1. This factor is crucial for delivering aminoacyl-tRNAs to ribosomes during protein synthesis. By disrupting this process, Mycotrienin II demonstrates potent antiproliferative effects on tumor cells .
Anticancer Activity
Research indicates that Mycotrienin II exhibits significant activity against various cancer cell lines. It has shown effectiveness in:
- Inhibiting tumor cell proliferation : The compound has been tested against several tumor cell lines, demonstrating IC50 values indicating its potency in inhibiting cell growth.
- Enhancing the efficacy of existing chemotherapeutics : Mycotrienin II has been reported to potentiate the actions of established antitumor agents such as 5-fluorouracil and cisplatin .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety and effectiveness of Mycotrienin II on normal and cancerous cell lines:
- In studies involving L929 cells (mouse fibroblast), varying concentrations of Mycotrienin II were tested over 24 and 48 hours.
Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
---|---|---|
200 | 77 | 68 |
100 | 92 | 92 |
50 | 74 | 67 |
25 | 97 | 103 |
12 | 109 | 121 |
These results indicate that while higher concentrations reduce viability significantly, lower concentrations can enhance metabolic activity in certain conditions .
Antimicrobial Activity
Mycotrienin II also displays antimicrobial properties:
- It has been shown to be effective against various Gram-positive bacteria and fungi.
- The compound's structure contributes to its ability to disrupt microbial growth by targeting specific cellular mechanisms .
Case Studies
Several studies have highlighted the biological activity of Mycotrienin II:
- Study on Tumor Cell Lines : A study published in a peer-reviewed journal demonstrated that Mycotrienin II significantly inhibited the growth of breast cancer cells in vitro, with a notable reduction in cell viability observed at concentrations as low as 10 µM.
- Combination Therapy Research : Another study explored the synergistic effects of Mycotrienin II with cisplatin in ovarian cancer models, revealing enhanced apoptosis rates compared to treatment with cisplatin alone.
- Antimicrobial Efficacy : Research conducted on the antimicrobial properties of Mycotrienin II indicated strong activity against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 15.62 µg/mL to higher values depending on the strain tested .
Eigenschaften
CAS-Nummer |
82189-04-6 |
---|---|
Molekularformel |
C36H50N2O8 |
Molekulargewicht |
638.8 g/mol |
IUPAC-Name |
[(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H50N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,39,41-42H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14-/t24-,25+,29-,31-,33-/m0/s1 |
InChI-Schlüssel |
VVJDHJZQBGWPEQ-UOZMSBJPSA-N |
SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Isomerische SMILES |
C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
Kanonische SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Aussehen |
Pale yellow powder |
Synonyme |
Mycotrienin II; SDZ-115 962 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.